molecular formula C13H22F2N2O2 B13476818 Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate

Cat. No.: B13476818
M. Wt: 276.32 g/mol
InChI Key: FGXRVCNRHWBTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluoroazetidine moiety and a tert-butyl ester group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with a difluoroazetidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The difluoroazetidine moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroazetidine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in the study of biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoroazetidine moiety in tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate imparts unique chemical properties, such as increased stability and reactivity towards nucleophiles. This makes it distinct from other similar compounds and valuable in specific applications.

Properties

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl 4-(3,3-difluoroazetidin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-6-4-9(5-7-17)10-13(14,15)8-16-10/h9-10,16H,4-8H2,1-3H3

InChI Key

FGXRVCNRHWBTRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2C(CN2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.